

Technical Support Center: ONO-TR-772 Aqueous Solubility

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Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of **ONO-TR-772**.

Troubleshooting Guide

Issue: ONO-TR-772 is not dissolving in my aqueous buffer.

Possible Cause 1: Low Intrinsic Aqueous Solubility

ONO-TR-772 is known to have very low aqueous solubility (less than 5 μM)[1][2]. Direct dissolution in aqueous buffers is unlikely to achieve high concentrations.

Suggested Solution:

- **Use of Co-solvents:** Initially, dissolve **ONO-TR-772** in a water-miscible organic solvent before adding it to your aqueous buffer.
- **pH Adjustment:** Although information on the pKa of **ONO-TR-772** is not publicly available, exploring pH modification of the buffer may improve solubility if the compound has ionizable groups.
- **Use of Surfactants:** Incorporating a low concentration of a non-ionic surfactant can aid in wetting the compound and improve its dispersion and apparent solubility.

Issue: My ONO-TR-772 solution is cloudy or shows precipitation after preparation.

Possible Cause 1: Supersaturation and Precipitation

When adding a concentrated organic stock solution of **ONO-TR-772** to an aqueous buffer, the compound can become supersaturated and precipitate out of solution.

Suggested Solution:

- **Slow Addition and Stirring:** Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
- **Warming:** Gently warming the solution may help to dissolve the compound, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures.
- **Optimize Solvent/Co-solvent Ratio:** Experiment with different ratios of the organic co-solvent to the aqueous buffer to find a balance that maintains solubility without compromising the experimental system.

Possible Cause 2: Incompatible Formulation Components

Certain salts or other components in your buffer system may be incompatible with the chosen solubilization method, leading to precipitation.

Suggested Solution:

- **Component Compatibility Check:** Review the compatibility of all formulation components.
- **Simplify Buffer System:** If possible, use a simpler buffer system to minimize potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **ONO-TR-772**?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of **ONO-TR-772**. A concentration of 100 mg/mL (208.36 mM) in

DMSO has been reported, which may require sonication and warming to 60°C to fully dissolve[3]. For in vivo studies, the choice of solvent will depend on the route of administration and animal model.

Q2: What are some suggested starting formulations for in vivo animal studies?

A2: For oral administration in preclinical studies, a suspension of the compound in a vehicle containing a suspending agent is a common approach for poorly soluble compounds. For a structurally related TREK-2 activator, ONO-2920632, a vehicle of 0.5% w/v Methyl Cellulose in distilled water was used for oral administration in mice[4]. This could be a reasonable starting point for **ONO-TR-772**.

For parenteral administration, more complex formulations involving co-solvents, surfactants, or cyclodextrins may be necessary. The selection of excipients must be guided by their safety and tolerability for the specific route of administration and animal species[5][6].

Q3: Are there any advanced formulation strategies that can be used to improve the aqueous solubility of **ONO-TR-772**?

A3: Yes, several advanced formulation strategies can be explored:

- Solid Dispersions: Creating a solid dispersion of **ONO-TR-772** in a hydrophilic polymer can enhance its dissolution rate and apparent solubility. Common carriers for solid dispersions include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs)[5][7].
- Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hydrophobic **ONO-TR-772** molecule, increasing its solubility in aqueous solutions[7][8].
- Nanosuspensions: Reducing the particle size of **ONO-TR-772** to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability[3][5].

Quantitative Data: Solubility of ONO-TR-772 (Illustrative Examples)

The following tables provide illustrative examples of the potential solubility of **ONO-TR-772** in various vehicles. These are not experimentally determined values for this specific compound

but are based on common formulation approaches for poorly soluble drugs.

Table 1: Solubility in Common Solvents

Solvent	Solubility (mg/mL)	Molarity (mM)	Notes
DMSO	~100[3]	~208.36[3]	May require heating and sonication.
Ethanol	< 1	< 2.08	
Water	< 0.0024	< 0.005[1][2]	Poorly soluble.

Table 2: Illustrative Solubility in Aqueous Formulations

Formulation Vehicle	ONO-TR-772 Concentration (µg/mL)	Appearance
Water	< 2.4	Suspension
10% DMSO in PBS (pH 7.4)	~10	Clear Solution
5% Solutol® HS 15 in Water	~50	Clear Micellar Solution
20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water	~200	Clear Solution
0.5% Methyl Cellulose in Water	> 1000	Homogeneous Suspension

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent (for in vitro assays)

Objective: To prepare a 10 µM working solution of **ONO-TR-772** in a phosphate-buffered saline (PBS) for in vitro experiments.

Materials:

- **ONO-TR-772** powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:

- Prepare a 10 mM Stock Solution in DMSO:
 - Weigh out a precise amount of **ONO-TR-772** powder.
 - Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
 - Vortex thoroughly. If necessary, gently warm the solution and sonicate until the compound is fully dissolved.
 - Store the stock solution at -20°C or -80°C[3].
- Prepare the 10 µM Working Solution:
 - Vigorously vortex the PBS buffer.
 - While vortexing, add 1 µL of the 10 mM **ONO-TR-772** stock solution to 999 µL of the PBS buffer.
 - Continue to vortex for 30-60 seconds to ensure thorough mixing and minimize precipitation.
 - Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Preparation of a Suspension for Oral Gavage (for in vivo studies)

Objective: To prepare a 1 mg/mL suspension of **ONO-TR-772** in 0.5% methyl cellulose for oral administration in rodents.

Materials:

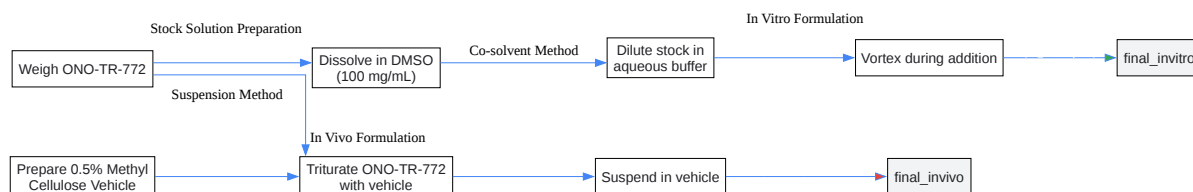
- **ONO-TR-772** powder
- Methyl cellulose
- Sterile water for injection
- Mortar and pestle
- Stir plate and magnetic stir bar
- Homogenizer (optional)

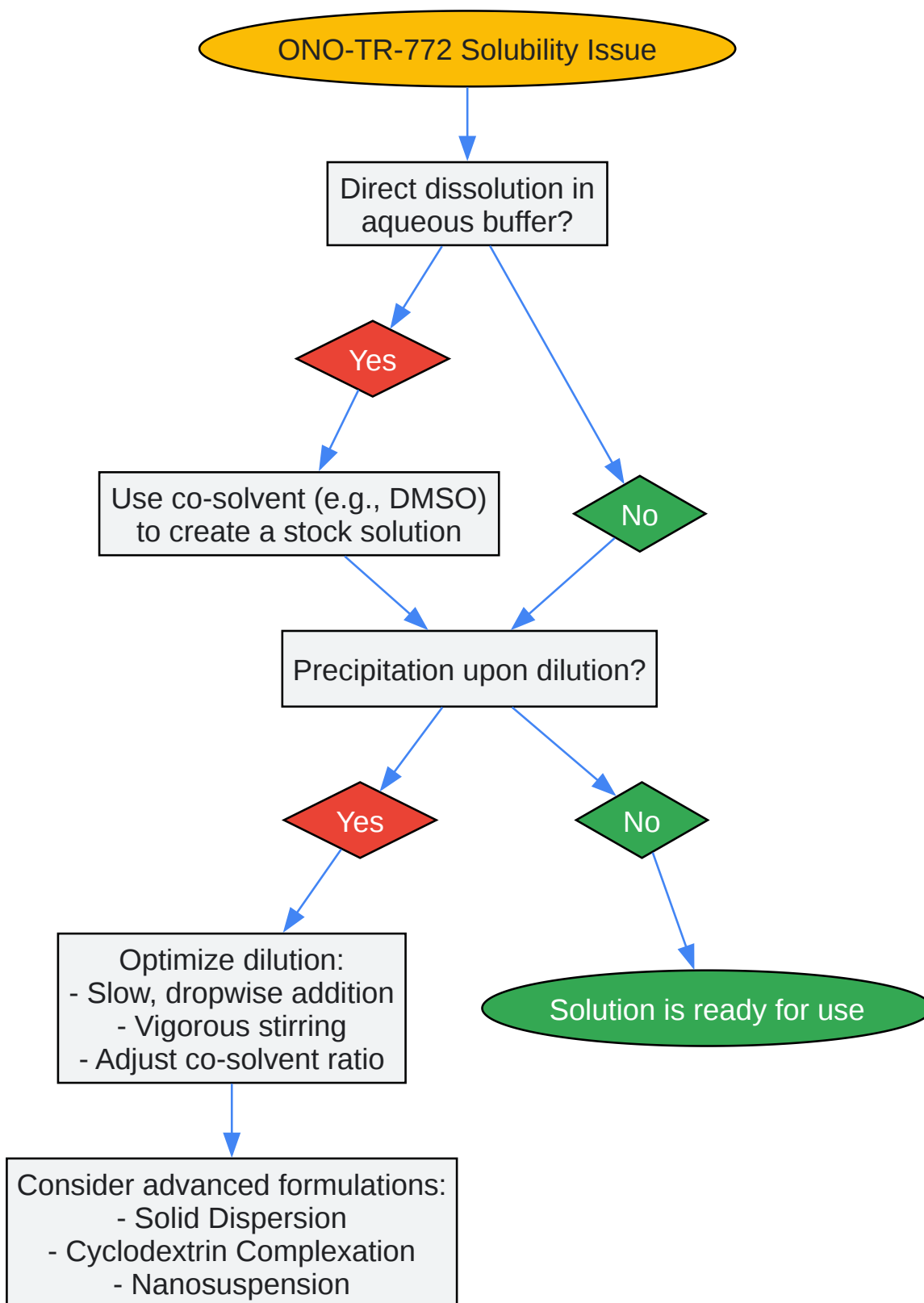
Procedure:

- Prepare the 0.5% Methyl Cellulose Vehicle:
 - Weigh out the appropriate amount of methyl cellulose to make a 0.5% (w/v) solution in sterile water.
 - Heat approximately one-third of the total required volume of water to 80-90°C.
 - Disperse the methyl cellulose powder in the hot water with stirring.
 - Add the remaining volume of cold water and continue to stir until the solution is uniform and clear.
 - Allow the solution to cool to room temperature.
- Prepare the **ONO-TR-772** Suspension:

- Weigh out the required amount of **ONO-TR-772** powder.
- Place the powder in a mortar.
- Add a small amount of the 0.5% methyl cellulose vehicle to the powder and triturate with the pestle to form a smooth paste.
- Gradually add the remaining vehicle while continuing to mix.
- Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension.
- If necessary, use a homogenizer to further reduce the particle size and improve the homogeneity of the suspension.
- Continuously stir the suspension during dosing to maintain uniformity.

Visualizations





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